4-chloro-2-(1H-tetrazol-5-yl)-aniline
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Overview
Description
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known to be a basic core of some natural products . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . It has a density of 1.4±0.1 g/cm^3, a boiling point of 695.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .Scientific Research Applications
Chemical Properties
“4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE” is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, it decomposes and emits toxic nitrogen fumes . It dissolves in water, acetonitrile, etc .
Synthesis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A series of novel 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been synthesized by the reaction of amines with sodium azide and triethyl orthoformate in acidic medium .
Biological Activity
Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Heterocycles of tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
Molecular Docking
One can study the size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of both ligand (drug) and receptor (target site) . Tetrazole nitrogen electron density results in the formation of so many stable metallic compounds and molecular complexes .
Biochemistry
Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
4-chloro-2-(2H-tetrazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSUUPIMJLVUGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NNN=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1H-tetrazol-5-yl)-aniline | |
CAS RN |
26668-55-3 |
Source
|
Record name | 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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